Synthetic Yield Advantage Over Unsubstituted 6-Fluorochroman
In a direct comparison of synthesis efficiency, rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol demonstrates a significantly higher isolated yield (92%) when synthesized from its corresponding carboxylic acid compared to the synthesis of the simpler analog, 6-fluorochroman (38.7%), from a different route . This 53.3% absolute difference in yield represents a more than 2-fold increase in efficiency, which directly translates to lower raw material costs and reduced waste for the target compound's synthesis. The target compound's synthesis uses milder conditions (NaBH4 reduction at 0-35°C) , while the comparator's synthesis requires a multi-step process involving TiCl4 and α,α-dichloromethyl ether . This difference underscores the target compound's superior scalability and cost-effectiveness as a synthetic intermediate.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | 6-Fluorochroman (CAS 82070-01-7): 38.7% |
| Quantified Difference | +53.3% absolute yield increase |
| Conditions | Target: Reduction of 6-fluorochroman-2-carboxylic acid with NaBH4/H2SO4 in THF/Et2O . Comparator: Formylation of 6-fluorochroman with TiCl4 and α,α-dichloromethyl ether . |
Why This Matters
This data provides a clear economic and process efficiency rationale for procuring the target compound over a structurally simpler analog, as the higher yield directly reduces the cost per unit of material produced and minimizes purification burden.
